molecular formula C₃₃H₃₄BrNO₃ B1157310 Defluoro N,N-Dibenzyl Paroxetine Bromide

Defluoro N,N-Dibenzyl Paroxetine Bromide

Cat. No.: B1157310
M. Wt: 572.53
Attention: For research use only. Not for human or veterinary use.
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Description

Defluoro N,N-Dibenzyl Paroxetine Bromide (CAS: 105813-39-6) is a structural analog of the selective serotonin reuptake inhibitor (SSRI) paroxetine. Key modifications include:

  • Defluorination: Removal of the fluorine atom from the parent paroxetine structure, altering electronic and steric properties.
  • N,N-Dibenzylation: Substitution of two benzyl groups on the nitrogen atom, likely enhancing lipophilicity and steric bulk.
  • Bromide Counterion: Replaces the hydrochloride counterion in paroxetine, influencing solubility and formulation stability .

The molecular formula is C₂₆H₂₈BrNO₃ (assuming bromide replaces hydrochloride in ’s structure), with a molecular weight of 506.42 g/mol (calculated from C₂₆H₂₈ClNO₃ in , adjusted for bromide). Its synthetic pathway may involve N,N-dibenzylation using benzyl bromide under basic conditions, similar to methods yielding 92% efficiency for related compounds .

Properties

Molecular Formula

C₃₃H₃₄BrNO₃

Molecular Weight

572.53

Synonyms

trans-(-)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-phenyl-1,1-di(phenylmethyl)piperidine; 

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Physicochemical Comparisons
Compound Molecular Formula Molecular Weight (g/mol) Key Modifications Purity (HPLC)
Paroxetine HCl C₁₉H₂₀FNO₃·HCl 365.84 Fluorinated, HCl counterion >95%
Defluoro Paroxetine HCl C₁₉H₂₁NO₃·HCl 347.84 Defluorinated, HCl counterion >95%
Demecarium Bromide C₃₂H₅₂Br₂N₄O₄ 716.51 Quaternary ammonium, dibromide ≥92%
Sofpironium Bromide C₂₁H₂₃BrNO₃ 432.32 Bromide counterion, ester linkage Not specified
Defluoro N,N-Dibenzyl Paroxetine Bromide C₂₆H₂₈BrNO₃ 506.42 Defluorinated, N,N-dibenzyl, bromide >95%

Key Observations :

  • Bromide counterions (e.g., in Demecarium and Sofpironium) are associated with prolonged activity due to slower renal clearance .

Pharmacological and Pharmacokinetic Profiles

Table 2: Pharmacological Comparisons
Compound Target Activity CYP Inhibition (e.g., 2D6) Half-Life (Hours) Key Interactions
Paroxetine HCl SSRI (IC₅₀: 0.1 nM) Strong CYP2D6 inhibitor 21–24 ↑ Sofpironium exposure by 136%
Demecarium Bromide Acetylcholinesterase inhibitor Not reported 5–10 Used in glaucoma
Sofpironium Bromide Anticholinergic Minimal 6–8 Affected by CYP3A4 inhibitors
This compound Predicted SSRI Unreported Unreported Likely altered due to structural changes

Key Observations :

  • Defluorination may reduce paroxetine’s CYP2D6 inhibition, as fluorine often contributes to enzyme binding .
  • Dibenzyl groups could sterically hinder interactions with serotonin transporters, necessitating in vitro assays to confirm SSRI activity.

Analytical Methods :

  • HPLC : Adapt paroxetine’s USP method (C18 column, 295 nm detection, mobile phase: ammonium buffer/acetonitrile/triethylamine) .
  • Impurity Profiling: Monitor dibenzylation byproducts (e.g., mono-benzyl intermediates) and residual solvents.

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